

A Comparative Analysis of Dopamine Transporter Affinity: 3-Phenylmorpholine and Cocaine

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Compound of Interest

Compound Name: **3-Phenylmorpholine**

Cat. No.: **B1352888**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine transporter (DAT) affinity of **3-Phenylmorpholine** and the well-characterized DAT inhibitor, cocaine. Due to the limited availability of direct binding data for **3-Phenylmorpholine**, this comparison utilizes data for its parent compound, phenmetrazine, as a close structural and functional analog. The information presented herein is intended to support research and drug development efforts in the fields of neuroscience and pharmacology.

Data Presentation: Dopamine Transporter Affinity

The following table summarizes the in vitro binding affinities (IC50 values) of phenmetrazine, its derivatives, and cocaine for the dopamine transporter. The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the DAT. Lower IC50 values are indicative of higher binding affinity.

Compound	IC50 (μ M) for DAT Inhibition	Reference(s)
Phenmetrazine	1.2 - 5.2	[1]
2-Methylphenmetrazine	6.74	[1]
3-Methylphenmetrazine	Substantially weaker than 2- and 4-MPM	[1]
4-Methylphenmetrazine	1.93	[1]
Cocaine	0.51 - 0.98	[2]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of DAT binding affinity for the compounds listed above is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the DAT with high affinity. A commonly used radioligand for this purpose is [³H]WIN 35,428.

Materials:

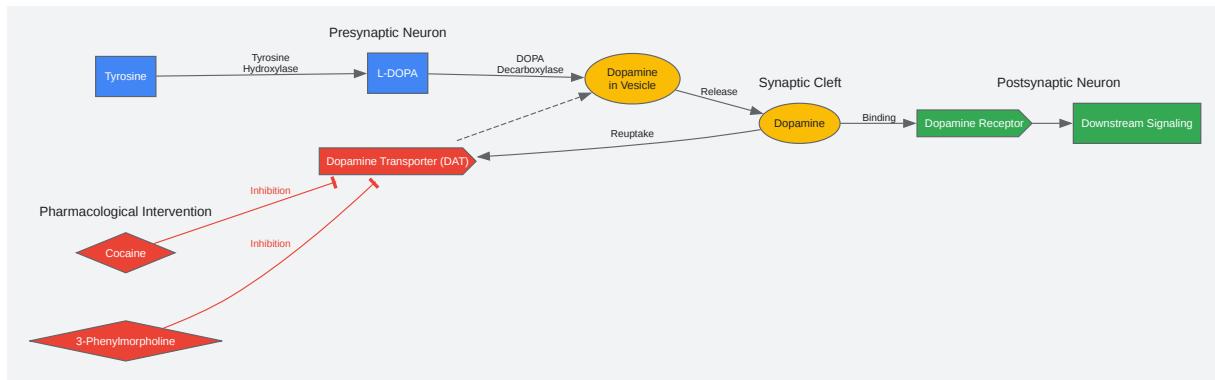
- Biological Sample: Rat striatal tissue homogenates or cells expressing the human dopamine transporter (hDAT).
- Radioligand: [³H]WIN 35,428.
- Test Compounds: **3-Phenylmorpholine** (or its analogs) and cocaine at various concentrations.
- Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 μ M cocaine or 1 μ M unlabeled WIN 35,428).
- Assay Buffer: Typically a Tris-HCl based buffer.
- Filtration Apparatus: Glass fiber filters and a cell harvester.

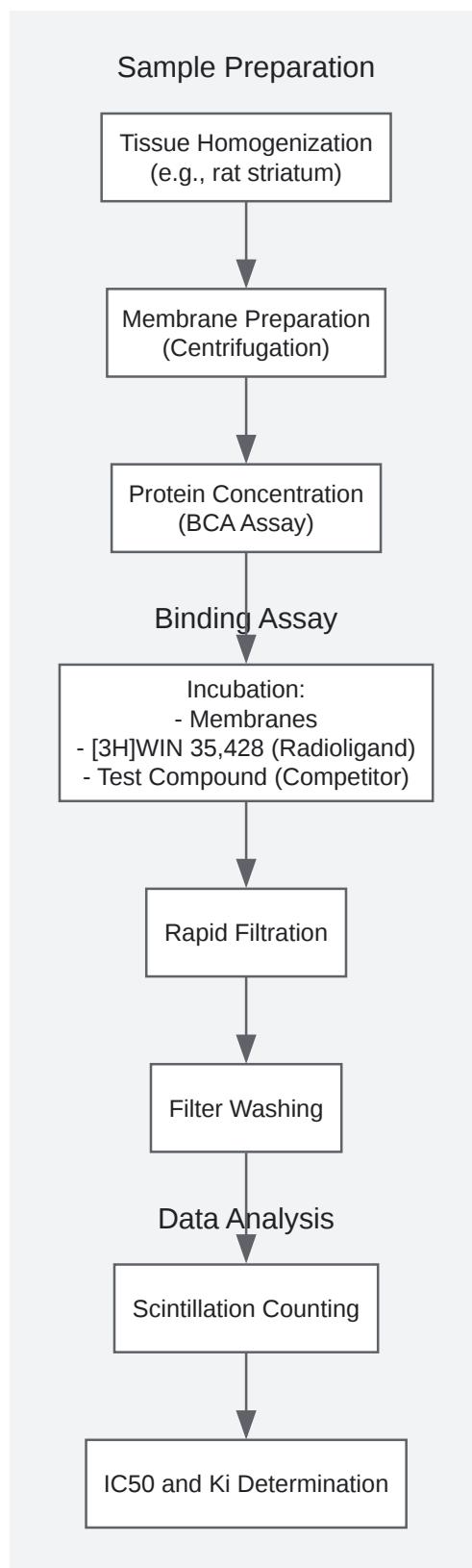
- Detection: Liquid scintillation counter.

Procedure:

- Membrane Preparation: Rat striatal tissue is homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which contain the dopamine transporters. The final membrane pellet is resuspended in the assay buffer.
- Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of the radioligand ($[^3\text{H}]WIN 35,428$), and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known inhibitor for non-specific binding).
- Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
- Filtration: The contents of each well are rapidly filtered through glass fiber filters. This step separates the membrane-bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.
- Data Analysis:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The percentage of specific binding is plotted against the logarithm of the test compound concentration.
 - The IC₅₀ value is determined from the resulting dose-response curve using non-linear regression analysis.
 - The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + ([L]/Kd))$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

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References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kirj.ee [kirj.ee]
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